2-(4-Fluorophenyl)ethanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

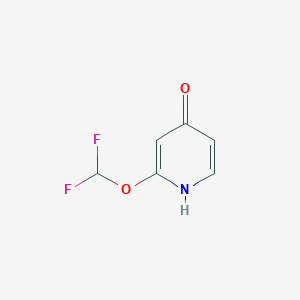

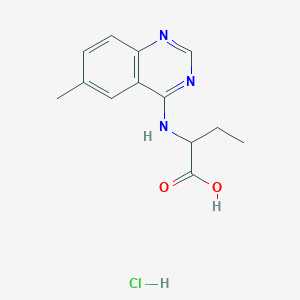

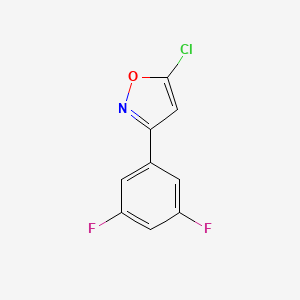

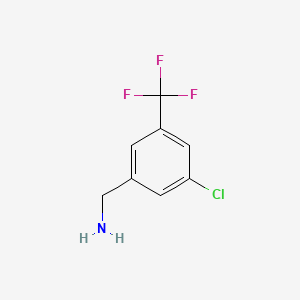

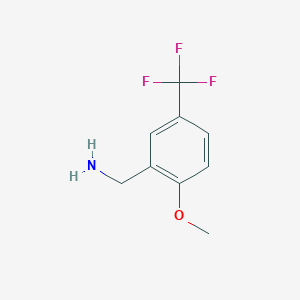

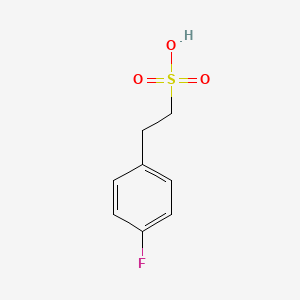

2-(4-Fluorophenyl)ethanesulfonic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that contain the 4-fluorophenyl moiety, which is a common structural feature in various chemical entities. These compounds are of interest due to their potential biological activities and their use in analytical chemistry for the derivatization of amines and other functional groups .

Synthesis Analysis

The synthesis of related compounds, such as 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, involves the reaction of 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Although the synthesis of 2-(4-fluorophenyl)ethanesulfonic acid itself is not described, the methodologies used in the synthesis of similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds containing the 4-fluorophenyl group has been characterized using various spectroscopic techniques, including NMR, IR, and Mass spectrometry. Single crystal X-ray diffraction studies have been used to confirm the structures of synthesized compounds . The presence of the fluorine atom can influence the electronic properties of the molecule due to its electronegativity.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2-(4-fluorophenyl)ethanesulfonic acid. However, they do mention the use of related sulfonic acid derivatives as derivatizing agents for the analysis of primary amines, indicating that these compounds can react with amines to form stable derivatives suitable for analytical purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the 4-fluorophenyl group can be inferred from the studies on similar molecules. For instance, the derivatives of these compounds have been shown to possess good stability and are suitable for gas chromatography with electron-capture detection . The fluorogenic properties of some derivatives also allow for their detection and analysis by HPLC, CE, and MALDI/MS . The electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential, have been analyzed to understand the reactivity and interaction of these molecules with biological targets .

Aplicaciones Científicas De Investigación

Environmental Analysis

- Detection in Natural Waters : Research by Zimmerman, Schneider, and Thurman (2002) details the analysis and detection of herbicides and their degradates, including ethanesulfonic acid (ESA) variants, in natural waters. They developed methods for isolating and detecting these compounds in surface water samples, contributing to environmental monitoring and pollution studies (Zimmerman, Schneider, & Thurman, 2002).

Material Science

- Photochromic Materials : Sawada et al. (2011) explored the use of fluoroalkyl end-capped ethanesulfonic acid oligomers in creating photochromic materials. They demonstrated the unique photochromic behaviors of these materials when combined with polyaniline and titanium oxide nanoparticles, suggesting potential applications in smart materials and sensors (Sawada et al., 2011).

Chemical Analysis

- Analytical Derivatization : Wu et al. (1997) developed a sulfonate reagent for analytical derivatization in liquid chromatography. This research contributes to the field of analytical chemistry, enhancing the detection and analysis of various compounds (Wu et al., 1997).

Biological Studies

- Buffer Systems in Biology : Research by Bilinovich et al. (2011) on ethanesulfonic acid-based buffers, such as HEPES, demonstrated their interaction with metal ions, challenging the previous understanding of these buffers as non-coordinating. This finding has implications for biological experiments involving metal ions (Bilinovich et al., 2011).

Water Treatment

- Detection in Groundwater and Surface Water : Macomber et al. (1992) presented a method for analyzing a major soil metabolite of alachlor, an ethanesulfonate, in water. This contributes to environmental monitoring and water treatment studies (Macomber et al., 1992).

Fuel Cell Technology

- Fuel Cell Applications : Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel cell applications. Their research contributes to the development of efficient materials for fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Enzyme Interaction Studies

- Enzyme Complex Studies : Sylvia and Gerig (1993) studied the interaction of a compound with alpha-chymotrypsin, providing insights into enzyme dynamics and inhibitor interactions. This research is significant for understanding enzyme mechanisms (Sylvia & Gerig, 1993).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIKRMYUGJUQJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595967 |

Source

|

| Record name | 2-(4-Fluorophenyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)ethanesulfonic acid | |

CAS RN |

771468-53-2 |

Source

|

| Record name | 2-(4-Fluorophenyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.